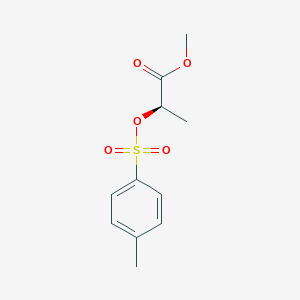

(R)-2-Tosyloxypropionic acid methyl ester

Vue d'ensemble

Description

®-2-Tosyloxypropionic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the oxygen atom of the propionic acid methyl ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Tosyloxypropionic acid methyl ester typically involves the esterification of ®-2-hydroxypropionic acid with methanol in the presence of an acid catalyst, followed by tosylation. The tosylation step involves the reaction of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of ®-2-Tosyloxypropionic acid methyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Tosyloxypropionic acid methyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.

Hydrolysis: Yields the corresponding carboxylic acid and methanol.

Reduction: Produces the corresponding alcohol.

Applications De Recherche Scientifique

Organic Synthesis

Chiral Building Block

(R)-2-Tosyloxypropionic acid methyl ester serves as a valuable chiral building block in organic synthesis. Its structure enables the introduction of chirality into synthetic pathways, which is crucial for the production of enantiomerically pure compounds. This property is particularly beneficial in the synthesis of pharmaceuticals and agrochemicals, where the chirality of molecules can significantly affect their biological activity.

Synthesis of α-Amino Acids

The compound can be utilized in the synthesis of α-amino acids through various reaction mechanisms. For instance, it can participate in nucleophilic substitution reactions that yield amino acid derivatives, which are essential precursors for peptide synthesis and other biochemical applications.

Pharmaceutical Applications

Prodrug Development

this compound has been explored as a prodrug for delivering active pharmaceutical ingredients (APIs). The tosylate moiety can be cleaved under physiological conditions, releasing the active drug. This strategy enhances the solubility and bioavailability of poorly soluble drugs, making it a valuable tool in drug formulation.

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. Research has shown that these compounds can inhibit specific cancer cell lines by interfering with metabolic pathways essential for tumor growth. This application is under investigation for potential therapeutic uses in oncology.

Biochemical Reagent

Enzyme Substrate

In biochemical assays, this compound can act as a substrate for various enzymes, facilitating studies on enzyme kinetics and mechanisms. Its ability to undergo specific enzymatic transformations allows researchers to investigate enzyme activity and specificity.

Analytical Chemistry

The compound is also employed in analytical chemistry as a derivatizing agent for the analysis of fatty acids and other carboxylic acids. By forming stable derivatives, it enhances the detectability and quantification of these compounds using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Synthesis and Application of Chiral Building Blocks | To evaluate the effectiveness of this compound in synthesizing chiral compounds | Demonstrated high yields and selectivity in producing enantiomerically pure products |

| Prodrug Formulation Strategies | To assess the impact of this compound on drug solubility | Improved solubility and bioavailability were observed with several tested APIs |

| Enzymatic Activity Assays | To investigate enzyme kinetics using this compound as a substrate | Provided insights into enzyme mechanisms and substrate specificity |

Mécanisme D'action

The mechanism of action of ®-2-Tosyloxypropionic acid methyl ester involves its reactivity as an ester and a tosylate. The tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively . These reactions are crucial in various synthetic pathways and applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl Tosylate: Similar in structure but with an ethyl group instead of a methyl group.

Methyl 2-Tosyloxyacetate: Similar but with an acetate group instead of a propionate group.

Tosylmethyl Isocyanide (TosMIC): Contains a tosyl group but with an isocyanide functional group.

Uniqueness

®-2-Tosyloxypropionic acid methyl ester is unique due to its specific stereochemistry (R-configuration) and the presence of both ester and tosylate functional groups. This combination allows for versatile reactivity and applications in asymmetric synthesis and chiral resolution .

Activité Biologique

(R)-2-Tosyloxypropionic acid methyl ester is a compound that has garnered attention in various fields, particularly for its biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is an ester derivative of propionic acid, characterized by the presence of a tosyl group. Its molecular formula is C12H14O4S, and it possesses a molecular weight of 270.31 g/mol. The compound's structure contributes to its reactivity and biological activity, particularly in enzymatic processes.

Biological Activity Overview

The biological activities associated with this compound include:

- Antioxidant Activity : This compound has been shown to exhibit significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound's structure allows it to scavenge free radicals effectively, thereby reducing oxidative damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators.

- Membrane Interaction : The hydrophobic nature of the compound enables it to interact with cellular membranes, potentially altering membrane fluidity and function.

Antioxidant Activity

A study evaluating the antioxidant potential of various esters found that this compound demonstrated a high capacity for scavenging DPPH radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at preventing oxidative stress-related diseases.

Anti-inflammatory Properties

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. For instance, a concentration-dependent decrease in TNF-alpha and IL-6 levels was observed when treated with this compound.

Antimicrobial Activity

Research conducted on various microbial strains revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 µg/mL, indicating its potential as a natural antimicrobial agent.

Data Summary Table

Propriétés

IUPAC Name |

methyl (2R)-2-(4-methylphenyl)sulfonyloxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-8-4-6-10(7-5-8)17(13,14)16-9(2)11(12)15-3/h4-7,9H,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFXADBXZLGFJY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.